1-aminopropan-2-one

Environmental monitoring Sewage tracing Water quality

The free base 1-aminopropan-2-one (CAS 298-08-8) is intrinsically unstable and undergoes rapid self-condensation upon isolation, creating significant handling and reproducibility challenges. The hydrochloride salt (CAS 7737-17-9) is the bench-stable commercial form that eliminates this problem entirely. • 528 g/L aqueous solubility and logP -0.82 ensure the compound remains in the dissolved phase-critical for sewage plume tracing where particulate-bound markers like coprostanol fail. • As the endogenous high-affinity SSAO substrate (Km 92-126 μM), it delivers superior assay sensitivity over synthetic amines such as benzylamine. • Stable-isotope-labeled variants enable NMR-based metabolic flux studies tracking threonine/glycine catabolism to methylglyoxal and pyruvate.

Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
CAS No. 298-08-8
Cat. No. B1265363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-aminopropan-2-one
CAS298-08-8
Synonyms1-aminopropan-2-one
Molecular FormulaC3H7NO
Molecular Weight73.09 g/mol
Structural Identifiers
SMILESCC(=O)CN
InChIInChI=1S/C3H7NO/c1-3(5)2-4/h2,4H2,1H3
InChIKeyBCDGQXUMWHRQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminopropan-2-one Identity & Specifications


1-Aminopropan-2-one (synonym: aminoacetone; molecular formula C₃H₇NO; molecular weight 73.09 g/mol) is the simplest α‑amino ketone, consisting of an acetone backbone with an amino substituent at the 1‑position . In its neat form, the compound is unstable and undergoes self‑condensation upon isolation; however, its protonated derivative—aminoacetone hydrochloride (CAS 7737‑17‑9)—provides a bench‑stable, solid form that is the standard commercial product [1]. The free base is an endogenous metabolite in threonine and glycine catabolism and serves as a key substrate for semicarbazide‑sensitive amine oxidase (SSAO) [2].

1-Aminopropan-2-one Irreplaceability


Although aminoacetone shares the α‑amino ketone scaffold with compounds such as 1,4‑diaminobutanone and 6‑aminolevulinic acid, its distinct physicochemical signature—exceptionally high aqueous solubility (528 g/L) and low logP (−0.82) [1]—dictates a fundamentally different environmental partition and biological handling. In sewage tracing, coprostanol, a widely used faecal biomarker, partitions strongly to particulates (logP 7.02, water solubility 1.5×10⁻⁵ g/L) [2], whereas aminoacetone remains in the dissolved phase, enabling tracking of plume movement unaffected by sediment resuspension [3]. Similarly, for SSAO enzyme studies, aminoacetone exhibits a Km (92–126 μM) substantially lower than that of other aliphatic and aromatic amines, precluding simple interchange with benzylamine or methylamine as assay substrates [4].

1-Aminopropan-2-one Comparative Evidence


Solubility and Lipophilicity vs. Coprostanol

1‑Aminopropan‑2‑one exhibits a predicted water solubility of 528 g/L and a logP of −0.82 [1]. In contrast, the alternative faecal biomarker coprostanol displays a water solubility of only 1.5×10⁻⁵ g/L and a logP of 7.02 [2]. This ~35‑million‑fold difference in water solubility ensures that aminoacetone resides predominantly in the dissolved aqueous phase, avoiding the particulate‑associated bias that complicates coprostanol‑based measurements during sediment resuspension events [3].

Environmental monitoring Sewage tracing Water quality

Environmental Half-Life in Sewage Effluent

1‑Aminopropan‑2‑one exhibits an observed half‑life of 8–10 days in untreated sewage effluent [1]. This persistence window is substantially longer than that of short‑lived alkylamines and amino acids present in wastewater, which degrade too rapidly to serve as reliable tracers [2]. At the same time, its half‑life is not so extended as to confound temporal source attribution, a common issue with more recalcitrant biomarkers such as coprostanol in sediments [3].

Environmental persistence Sewage epidemiology Biomarker stability

SSAO Substrate Affinity vs. Biogenic Amines

1‑Aminopropan‑2‑one is deaminated by human umbilical artery SSAO with a Michaelis constant (Km) of 92 μM and a Vmax of 270 nmol/h/mg protein [1]. A separate study using an improved HPLC assay reported Km = 125.9 ± 20.5 μM and Vmax = 332.2 ± 11.7 nmol/h/mg protein [2]. The original report states that aminoacetone exhibits “a Km for metabolism by SSAO far lower than other aliphatic and aromatic biogenic amines examined previously” [3], including benzylamine (a commonly used synthetic SSAO substrate) for which aminoacetone acts as a competitive inhibitor (Ki = 83–128 μM) [4].

Enzyme kinetics SSAO assay Metabolic studies

HPLC-DNPH Recovery vs. Legacy GC Method

A novel HPLC‑UV method employing derivatization with 2,4‑dinitrophenylhydrazine (DNPH) achieved recoveries of 1‑aminopropan‑2‑one from standard samples of 90–100% at the 10 μM level, with a detection limit of 18 nM [1]. In stark contrast, the previously established gas‑chromatography‑based microdiffusion method yielded a recovery of only 20 ± 1%, a limitation attributed to dimerization of the analyte within the GC injector under the high‑pH, elevated‑temperature conditions [2].

Analytical chemistry Method validation Environmental analysis

Hydrochloride Salt Stability vs. Free Base

1‑Aminopropan‑2‑one in its neat, free‑base form is unstable upon condensation and undergoes rapid self‑reaction (dimerization) [1]. The protonated hydrochloride salt (CAS 7737‑17‑9, molecular weight 109.55 g/mol) is a bench‑stable solid that is supplied with a purity specification of ≥95% (or NLT 98% from some vendors) [2]. This salt form is the recommended procurement item for all research applications, as it eliminates the decomposition and handling challenges inherent to the free amine.

Chemical procurement Reagent stability Synthetic intermediate

1-Aminopropan-2-one Research & Industrial Applications


Dissolved-Phase Sewage Tracking

1‑Aminopropan‑2‑one serves as a dissolved‑phase biomarker for untreated sewage discharges into natural waters. Its high aqueous solubility (528 g/L) and low logP (−0.82) prevent partitioning onto sediments, enabling accurate tracking of sewage plumes even in high‑energy estuarine environments where resuspension of particulate‑bound markers like coprostanol would confound interpretation [1]. The observed 8–10‑day half‑life in sewage effluent provides a practical detection window for source attribution [2].

SSAO Activity Assay

As the endogenous, high‑affinity substrate for SSAO (Km = 92–126 μM in human tissues), 1‑aminopropan‑2‑one hydrochloride is the reagent of choice for in vitro enzyme assays. Its deamination product, methylglyoxal, is directly relevant to diabetic complications and vascular pathology. The compound’s superior affinity over synthetic amines like benzylamine ensures greater assay sensitivity and physiological relevance [3][4].

Threonine & Glycine Catabolism Studies

Aminoacetone is a central intermediate in the mitochondrial catabolism of threonine and glycine. Stable‑isotope‑labeled (e.g., ¹³C‑enriched) aminoacetone is employed in NMR‑based metabolic flux studies to trace the conversion of these amino acids to methylglyoxal and ultimately pyruvate [5]. The hydrochloride salt’s stability facilitates its use as a standard in these investigations.

Amino Ketone Synthesis Building Block

The hydrochloride salt of 1‑aminopropan‑2‑one is a versatile synthetic intermediate for preparing α‑amino ketone derivatives, including oximes and hydrazones. Its well‑defined purity (≥95%) and stable handling characteristics make it a reliable starting material for the synthesis of more complex amine‑containing pharmacophores or chiral auxiliaries .

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